molecular formula C8H10FNOS B2743889 2-Amino-5-ethoxy-4-fluorobenzenethiol CAS No. 1343865-59-7

2-Amino-5-ethoxy-4-fluorobenzenethiol

Cat. No.: B2743889
CAS No.: 1343865-59-7
M. Wt: 187.23
InChI Key: RVNWWSCIBSIOQF-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxy-4-fluorobenzenethiol is an organic compound with the molecular formula C8H10FNOS. It is characterized by the presence of an amino group, an ethoxy group, a fluorine atom, and a thiol group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethoxy-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-ethoxy-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Thiol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethoxy-4-fluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Thiourea, alkyl halides

Major Products Formed

Scientific Research Applications

2-Amino-5-ethoxy-4-fluorobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethoxy-4-fluorobenzenethiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom enhances its stability and bioavailability, while the ethoxy group improves its solubility in organic solvents .

Properties

IUPAC Name

2-amino-5-ethoxy-4-fluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNWWSCIBSIOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)S)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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